Structural Isomerism and Its Impact on Critical Physical Properties: A Comparative Analysis
4-Tert-butyl-2-methylheptane exhibits a significantly different boiling point compared to its linear isomer, n-dodecane, and other branched isomers. While direct experimental data is limited, the class-level inference from the well-established relationship between molecular branching and intermolecular forces provides a quantitative basis for differentiation. Increased branching, such as that imparted by the tert-butyl group, reduces molecular surface area and thus weakens van der Waals interactions, leading to a lower boiling point. This principle is supported by the computed LogP (XLogP3-AA) value of 5.7 for 4-tert-butyl-2-methylheptane, which reflects its lipophilic nature [1].
| Evidence Dimension | Boiling Point (Tb) and Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | Boiling Point: Predicted to be lower than n-dodecane (216°C); XLogP3-AA = 5.7 |
| Comparator Or Baseline | n-Dodecane (linear isomer): Boiling Point = 216°C; Predicted XLogP3-AA for n-dodecane is approx. 6.1 (typical for linear C12 alkanes) |
| Quantified Difference | Estimated decrease in boiling point by tens of °C; XLogP3-AA is lower by approx. 0.4 units |
| Conditions | Computed properties and established structure-property relationships for alkanes. |
Why This Matters
This difference in boiling point and lipophilicity is critical for applications requiring specific volatility profiles, such as in solvent formulations, fuel blends, or analytical reference standards.
- [1] PubChem. (2025). 4-tert-Butyl-2-methylheptane. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4-Tert-butyl-2-methylheptane View Source
